Dimethylnordihydroguarierate acid

Description

Structure

3D Structure

Properties

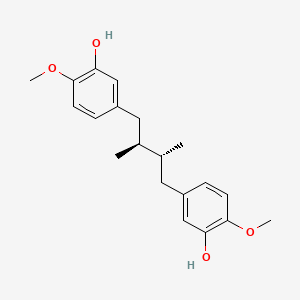

Molecular Formula |

C20H26O4 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

5-[(2S,3R)-4-(3-hydroxy-4-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol |

InChI |

InChI=1S/C20H26O4/c1-13(9-15-5-7-19(23-3)17(21)11-15)14(2)10-16-6-8-20(24-4)18(22)12-16/h5-8,11-14,21-22H,9-10H2,1-4H3/t13-,14+ |

InChI Key |

FHAGEYRSWPQEQJ-OKILXGFUSA-N |

Isomeric SMILES |

C[C@H](CC1=CC(=C(C=C1)OC)O)[C@@H](C)CC2=CC(=C(C=C2)OC)O |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)O)C(C)CC2=CC(=C(C=C2)OC)O |

Origin of Product |

United States |

Chemical and Molecular Aspects of Dimethylnordihydroguaiarate Acid for Research

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

The precise determination of the three-dimensional structure of Dimethylnordihydroguaiaretic acid is paramount for understanding its function. A combination of advanced spectroscopic techniques is employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed information about the chemical environment of each atom within the molecule. esf.edu Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assembling the complete molecular skeleton and assigning specific resonances.

Mass spectrometry (MS) is another critical tool, utilized to determine the accurate molecular weight and elemental composition of the compound. google.com High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while tandem mass spectrometry (MS/MS) experiments help in elucidating the fragmentation patterns, providing further structural insights. nih.gov

Infrared (IR) spectroscopy complements these techniques by identifying the functional groups present in the molecule. doaj.org The characteristic absorption bands for hydroxyl (-OH) and ether (C-O-C) groups, as well as the aromatic ring vibrations, can be readily identified, confirming the key structural motifs of Dimethylnordihydroguaiaretic acid. nih.govmdpi.com

Table 1: Key Spectroscopic Data for Structural Elucidation

| Spectroscopic Technique | Information Obtained |

| 1H NMR | Proton chemical shifts and coupling constants, revealing proton environments and connectivity. |

| 13C NMR | Carbon chemical shifts, indicating the types of carbon atoms present. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons and carbons, aiding in the complete structural assignment. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to determine the elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns to confirm the connectivity of different parts of the molecule. |

| Infrared (IR) Spectroscopy | Identification of functional groups such as hydroxyls, ethers, and aromatic rings. |

Stereochemical Considerations and Impact on Biological Activity

Dimethylnordihydroguaiaretic acid possesses two chiral centers at the C-2 and C-3 positions of the butane (B89635) chain. This gives rise to the possibility of multiple stereoisomers, including enantiomeric pairs (R,R and S,S) and a meso (R,S) form. The specific stereoisomer provided in the literature is the meso form. nih.gov

The stereochemistry of a molecule is often a critical determinant of its biological activity. researchgate.net Different stereoisomers can exhibit vastly different interactions with chiral biological targets such as enzymes and receptors. This is because the precise three-dimensional arrangement of atoms dictates how a molecule fits into a binding site. Even subtle changes in stereochemistry can lead to significant differences in biological efficacy, with one isomer potentially being highly active while another is inactive or even exhibits a different type of activity. esf.edu Therefore, the stereospecific synthesis and biological evaluation of each stereoisomer of Dimethylnordihydroguaiaretic acid are crucial for a comprehensive understanding of its therapeutic potential.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties and behavior of molecules like Dimethylnordihydroguaiaretic acid at an atomic level. These methods can predict and rationalize experimental findings, as well as guide the design of new analogs with improved properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Studies

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. nih.govclinicsearchonline.org By determining the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies (for comparison with IR spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net DFT calculations can also be used to predict NMR chemical shifts, aiding in the interpretation of experimental spectra. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net By simulating the movements of atoms and molecules over time, MD can provide insights into the conformational flexibility of Dimethylnordihydroguaiaretic acid and its interactions with biological macromolecules. researchgate.netresearchgate.net For instance, MD simulations can be used to explore how the molecule binds to a target protein, identifying key intermolecular interactions and predicting the stability of the resulting complex. uq.edu.au This information is invaluable for understanding the mechanism of action and for the rational design of more potent inhibitors.

Quantum Mechanical Studies of Reaction Mechanisms and Transition States

Quantum mechanical (QM) methods can be employed to investigate the detailed mechanisms of chemical reactions involving Dimethylnordihydroguaiaretic acid. These studies can map out the entire reaction pathway, identifying intermediate structures and, most importantly, the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction. Understanding these reaction mechanisms at a quantum level is crucial for optimizing synthetic routes and for comprehending the metabolic pathways of the compound in a biological system.

Synthetic Methodologies and Analog Development for Research Applications

The synthesis of Dimethylnordihydroguaiaretic acid and its analogs is a key area of research for exploring its structure-activity relationships. While specific synthetic routes for this exact meso compound are not extensively detailed in the provided search results, general strategies for the synthesis of similar lignans (B1203133) can be inferred. The synthesis of related compounds often involves the coupling of substituted phenolic precursors.

The development of synthetic analogs allows for systematic modifications of the parent structure to probe the importance of different functional groups and stereochemical arrangements for biological activity. For instance, modifying the substituent groups on the aromatic rings or altering the length and substitution of the central butane chain can lead to compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.gov Stereoselective synthesis techniques are particularly important to access each of the pure stereoisomers for individual biological evaluation.

Strategies for Total Synthesis of Dimethylnordihydroguaiarate Acid

The total synthesis of Dimethylnordihydroguaiaretic acid, while not extensively detailed in publicly available literature for this specific dimethylated form, can be inferred from established synthetic strategies for lignans and methylated NDGA analogs. A plausible approach involves the construction of the core 1,4-diarylbutane skeleton followed by or incorporating the specific methylation pattern.

One common strategy for lignan (B3055560) synthesis involves the dimerization of C6-C3 units, which are phenylpropanoid precursors. For Dimethylnordihydroguaiaretic acid, this would likely start from a protected and appropriately methoxylated version of a phenylpropane derivative. Key steps in such a synthesis could include:

Starting Material Selection: A suitable starting material would be a derivative of vanillin (B372448) or a related methoxyphenol, which provides the foundational aromatic ring with the desired oxygenation pattern.

Carbon Chain Elongation: Various methods can be employed to build the four-carbon backbone, such as Grignard reactions, Wittig reactions, or aldol (B89426) condensations, to link two phenylpropane units.

Dimerization: Oxidative coupling reactions are frequently used to form the central C-C bond of the butane backbone.

Stereocontrol: Achieving the desired stereochemistry at the C2 and C3 positions of the butane chain is a critical challenge. This can be addressed through stereoselective reactions or by separation of diastereomers.

Methylation: The introduction of the methyl groups onto the phenolic hydroxyls is typically achieved using a methylating agent like dimethyl sulfate (B86663) or methyl iodide under basic conditions. hmdb.ca This step could be performed at various stages of the synthesis, either on the initial phenylpropane units or on the final lignan skeleton.

A notable example in the synthesis of related compounds is the preparation of tetra-O-methyl-NDGA (M4N), which has been synthesized in high yield from NDGA using dimethyl sulfate. hmdb.ca This demonstrates the feasibility of the methylation step.

Table 1: Potential Key Reactions in the Total Synthesis of Dimethylnordihydroguaiaretic Acid

| Reaction Type | Reagents and Conditions | Purpose |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Introduction of a carbonyl group to the aromatic ring |

| Reduction | e.g., NaBH4, H2/Pd-C | Reduction of carbonyls and double bonds |

| Grignard Reaction | Organomagnesium halide | Carbon-carbon bond formation |

| Oxidative Coupling | e.g., FeCl3, enzymatic catalysts | Dimerization of phenolic precursors |

| Williamson Ether Synthesis | Alkyl halide, base | O-methylation of hydroxyl groups |

Semi-synthetic Derivatization Approaches from Natural Precursors (e.g., Nordihydroguaiaretic Acid)

A more direct and common approach to obtaining Dimethylnordihydroguaiaretic acid is through the semi-synthetic derivatization of its natural precursor, nordihydroguaiaretic acid (NDGA). NDGA is readily available from the creosote (B1164894) bush (Larrea tridentata). nih.gov This method leverages the existing carbon skeleton of NDGA and modifies its functional groups.

The primary semi-synthetic route to Dimethylnordihydroguaiaretic acid involves the selective methylation of two of the four hydroxyl groups of NDGA. The process typically involves:

Isolation of NDGA: Extraction of NDGA from the dried leaves and twigs of Larrea tridentata.

Selective Protection (if necessary): To achieve specific dimethylation, it might be necessary to first protect two of the hydroxyl groups, perform the methylation, and then deprotect. However, direct methylation often leads to a mixture of products that can be separated.

Methylation: Treatment of NDGA with a controlled amount of a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate. hmdb.ca By carefully controlling the stoichiometry of the reagents, the degree of methylation can be influenced.

Purification: Separation of the desired Dimethylnordihydroguaiaretic acid from unreacted NDGA, and other methylated byproducts (mono-, tri-, and tetra-methylated forms) using chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC).

The synthesis of various O-methylated analogs of NDGA has been reported, highlighting the feasibility of this semi-synthetic strategy. nih.gov

Design and Synthesis of Structurally Modified Analogs as Research Probes

The design and synthesis of structurally modified analogs of Dimethylnordihydroguaiaretic acid are crucial for probing its biological targets and understanding its mechanism of action. By systematically altering the structure, researchers can investigate the structure-activity relationships (SAR).

Design Considerations for Analogs:

Alteration of Methylation Pattern: Synthesizing all possible mono-, di-, tri-, and tetra-O-methylated isomers of NDGA allows for a systematic study of the role of each hydroxyl and methoxy (B1213986) group in biological activity.

Modification of the Butane Linker: The length and rigidity of the four-carbon chain can be altered. Analogs with different alkyl chain lengths or with conformational constraints (e.g., cyclized linkers) can be synthesized to explore the optimal spatial arrangement of the two aromatic rings.

Substitution on the Aromatic Rings: Introducing different substituents (e.g., halogens, nitro groups, other alkyl groups) on the aromatic rings can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and reactivity.

Bioisosteric Replacement: Replacing the catechol or guaiacol (B22219) moieties with other functional groups that have similar electronic and steric properties can help to identify the key features required for biological activity.

Synthesis of Analogs:

The synthesis of these analogs generally follows the principles of total synthesis or semi-synthesis described above. For example, analogs with modified linkers would necessitate a total synthesis approach, while modifications to the phenolic hydroxyls can often be achieved through semi-synthesis from NDGA. The synthesis of tetra-O-substituted analogs of NDGA, such as the bis-cyclic sulfate and carbonate derivatives, has been described, showcasing the chemical tractability of modifying the catechol moieties. nih.govnih.govpsu.edu

Intermolecular and Intramolecular Interactions

The biological activity and physicochemical properties of Dimethylnordihydroguaiaretic acid are governed by a complex interplay of intermolecular and intramolecular forces. These interactions dictate how the molecule adopts its preferred conformation and how it recognizes and binds to biological macromolecules.

Non-covalent Interactions in Biological Systems

Dimethylnordihydroguaiaretic acid interacts with biological targets, such as proteins and nucleic acids, through a variety of non-covalent interactions. These interactions, although individually weak, collectively contribute to the stability of the ligand-receptor complex. The primary non-covalent forces at play include:

Hydrogen Bonds: The remaining hydroxyl groups and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, while the hydroxyl protons can act as donors.

Van der Waals Forces: These are ubiquitous, weak, short-range attractions arising from temporary fluctuations in electron density. The large surface area of the molecule allows for significant van der Waals contacts.

Hydrophobic Interactions: The nonpolar regions of the molecule, particularly the aromatic rings and the dimethylbutane backbone, can favorably interact with hydrophobic pockets in biological macromolecules, driven by the entropic gain from the release of ordered water molecules.

Aromatic Interactions: The electron-rich aromatic rings can participate in various types of stacking and edge-to-face interactions with aromatic amino acid residues in proteins.

The balance of these interactions determines the binding affinity and specificity of Dimethylnordihydroguaiaretic acid for its biological targets.

Hydrogen Bonding Networks and Their Role in Molecular Recognition

Hydrogen bonding is a critical determinant of the structure and function of Dimethylnordihydroguaiaretic acid. The presence of both hydroxyl (hydrogen bond donors and acceptors) and methoxy (hydrogen bond acceptors) groups allows for the formation of specific hydrogen bonding networks.

Intermolecular Hydrogen Bonding: In a biological context, the hydroxyl and methoxy groups of Dimethylnordihydroguaiaretic acid can form intermolecular hydrogen bonds with amino acid residues (e.g., serine, threonine, tyrosine, aspartate, glutamate) or with the phosphate (B84403) backbone of nucleic acids. These directional interactions are fundamental to molecular recognition and are often responsible for the specificity of ligand binding. The ability of catechols to form strong hydrogen bonds is well-documented. researchgate.net

The precise hydrogen bonding pattern will depend on the specific stereoisomer of Dimethylnordihydroguaiaretic acid and the three-dimensional structure of its binding partner.

Aromatic Interactions and Dispersion Forces in Complex Formation

The two aromatic rings of Dimethylnordihydroguaiaretic acid are key features that drive its interaction with biological systems through aromatic interactions and dispersion forces.

π-π Stacking: The planar aromatic rings can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions are stabilized by a combination of electrostatic and dispersion forces between the π-electron systems. The geometry of this stacking can be face-to-face or offset.

Cation-π Interactions: The electron-rich aromatic rings can interact favorably with positively charged groups, such as the side chains of lysine (B10760008) and arginine residues in proteins. This type of interaction can be surprisingly strong and plays a significant role in protein structure and ligand binding.

The interplay of these aromatic interactions and dispersion forces is crucial for the initial recognition and subsequent stable binding of Dimethylnordihydroguaiaretic acid within the binding pockets of its target proteins. These interactions contribute to the stabilization of the protein-ligand complex and are a key consideration in the rational design of more potent analogs. nih.govgrowingscience.com

Electrostatic Interactions Governing Biomolecular Association

The biological activity of a molecule is intrinsically linked to its ability to interact with biomolecular targets such as proteins and nucleic acids. These interactions are governed by a variety of non-covalent forces, among which electrostatic interactions play a pivotal role. In the context of Dimethylnordihydroguaiaretic acid, the presence of catechol moieties—or their methylated counterparts—is central to understanding its potential biomolecular associations.

Electrostatic interactions encompass a range of phenomena, including ion pairing, hydrogen bonding, and dipole-dipole interactions. The distribution of electron density within a molecule dictates its electrostatic potential, creating regions of positive and negative charge that can interact with complementary regions on a target biomolecule.

For catechol-containing compounds like the parent molecule, nordihydroguaiaretic acid, the hydroxyl groups are significant contributors to its electrostatic profile. They can act as hydrogen bond donors and acceptors, facilitating specific recognition and binding to amino acid residues in a protein's active site. The oxidation state of the catechol can also be modulated, for instance by pH, which in turn alters its adhesive and interactive properties. nih.gov The oxidation of catechol to its quinone form, for example, has been shown to reduce adhesion strength significantly. nih.gov

The study of electrostatic interactions is crucial for elucidating the mechanism of action of compounds like Dimethylnordihydroguaiaretic acid. Techniques such as site-directed mutagenesis can be employed to map the interaction domains in biomolecular complexes. By selectively altering charged or polar residues on a target protein, researchers can probe the specific electrostatic contributions to binding affinity and specificity. mdpi.com Computational methods, such as the calculation of electrostatic potential surfaces, also provide valuable insights into how these molecules may orient themselves within a binding pocket to maximize favorable electrostatic contacts.

Chemical and Molecular Data

The compound referred to as Dimethylnordihydroguaiaretic acid is closely related to, and can be considered a dimethyl ether of, nordihydroguaiaretic acid (NDGA). The most relevant identified compound is meso-Dihydroguaiaretic acid.

| Identifier | Value | Source |

| Name | meso-Dihydroguaiaretic acid | NIST |

| Synonyms | Phenol, 4,4'-[(2R,3S)-2,3-dimethyl-1,4-butanediyl]bis[2-methoxy-, rel-; Guaiacol, 4,4'-(2,3-dimethyltetramethylene)di-, meso- | NIST |

| CAS Number | 66322-34-7 | NIST |

| Chemical Formula | C₂₀H₂₆O₄ | NIST |

| Molecular Weight | 330.4180 g/mol | NIST |

| IUPAC Name | 4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(2-methoxyphenol) | NIST |

| InChI | InChI=1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3 | NIST |

| InChIKey | ADFOLUXMYYCTRR-UHFFFAOYSA-N | NIST |

Synthesis of Lignan Derivatives

Lignans are a class of natural products formed by the dimerization of two phenylpropanoid units. nih.govmdpi.com Their synthesis, both in nature and in the laboratory, involves the coupling of these precursor molecules. The synthesis of Dimethylnordihydroguaiaretic acid and its analogues can be approached through various strategies, often inspired by biosynthetic pathways.

A general approach to synthesizing lignans involves three main stages:

Obtention of the lignan precursor unit: This often involves the synthesis of substituted phenylpropanoid monomers. uliege.be

Oxidative coupling: The monomer units are then coupled together. This key step can be achieved using various reagents and conditions to control the regioselectivity and stereoselectivity of the resulting dimer. uliege.be

Reduction and/or dealkylation/alkylation steps: Following the coupling reaction, further chemical transformations are often necessary to arrive at the target molecule. This can include reduction of certain functional groups or the removal or addition of protecting groups, such as methyl groups from methoxy moieties. uliege.be

For instance, the synthesis of NDGA analogues has been explored to investigate the structure-activity relationship. In one study, analogues with varying lengths of the carbon bridge between the two catechol moieties were synthesized to determine the optimal spacing for anticancer activity. nih.gov The synthesis of tetra-O-substituted NDGA analogs has also been described, where the phenolic groups are "masked." This can be achieved through reactions such as methylation using dimethyl sulfate. nih.gov

Enzymatic Modulation by Dimethylnordihydroguaiarate Acid: Mechanistic Investigations

Advanced Enzyme Inhibition Kinetics and Characterization

The interaction of dimethylnordihydroguaiaretic acid with enzymes can be characterized by several key kinetic parameters and mechanisms.

Determination of Competitive, Noncompetitive, and Uncompetitive Inhibition Mechanisms

The mode by which an inhibitor, such as dimethylnordihydroguaiaretic acid, interacts with an enzyme and its substrate determines the type of inhibition.

Competitive Inhibition: In this scenario, the inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. libretexts.org This binding is mutually exclusive, meaning either the inhibitor or the substrate can bind to the enzyme at any given moment. khanacademy.org An increase in substrate concentration can overcome competitive inhibition. libretexts.org For instance, some lignans (B1203133) have been shown to act as competitive inhibitors of the aromatase enzyme. nih.gov

Noncompetitive Inhibition: Here, the inhibitor binds to an allosteric site, which is a location on the enzyme distinct from the active site. wikipedia.orgnih.gov This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. wikipedia.orgknyamed.com Consequently, increasing the substrate concentration does not reverse this type of inhibition. wikipedia.orgkhanacademy.org The inhibitor can bind to both the free enzyme and the enzyme-substrate complex with equal affinity. wikipedia.org Nordihydroguaiaretic acid (NDGA), a related compound, has been shown to exhibit noncompetitive inhibition against α-amylase. figshare.com

Uncompetitive Inhibition: This form of inhibition occurs when the inhibitor binds exclusively to the enzyme-substrate (ES) complex, often at an allosteric site. khanacademy.org This binding stabilizes the ES complex, preventing the formation of the product. Uncompetitive inhibition is more prevalent at higher substrate concentrations. Studies have demonstrated that NDGA can act as an uncompetitive inhibitor of α-glucosidase. figshare.com

Quantitative Analysis of Inhibition Constants (Ki) and Half-maximal Inhibitory Concentrations (IC50)

To quantify the potency of an inhibitor, two key parameters are used: the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

IC50: This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. wikipedia.org It is a functional measure of an inhibitor's potency. wikipedia.org However, IC50 values are dependent on the experimental setup, particularly the substrate concentration. youtube.com For example, the IC50 of nordihydroguaiaretic acid (NDGA) as an inhibitor of soybean 5-lipoxygenase has been reported to be in the range of 38-40 µg/ml. researchgate.net Other studies have reported varying IC50 values for different enzymes and under different conditions. biorxiv.org

Ki: The inhibition constant, Ki, is the dissociation constant for the inhibitor-enzyme complex. youtube.com It represents the affinity of the inhibitor for the enzyme. Unlike the IC50, the Ki is an absolute value that is not dependent on substrate concentration, allowing for direct comparison of the potency of different inhibitors. wikipedia.orgyoutube.com The Cheng-Prusoff equation is often used to convert an experimentally determined IC50 value to a Ki value, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme. wikipedia.orgyoutube.com For example, the lignan (B3055560) enterolactone (B190478) and its precursors have been found to inhibit aromatase with Ki values ranging from 5.0 to 14.4 microM. nih.gov

The relationship between Ki and IC50 depends on the mechanism of inhibition. For a competitive inhibitor, the IC50 value increases with increasing substrate concentration, while for a non-competitive inhibitor, the IC50 value is not affected by the substrate concentration. nih.gov

Elucidation of Reversible versus Irreversible Binding Modes

The nature of the bond between an inhibitor and an enzyme determines whether the inhibition is reversible or irreversible.

Reversible Inhibition: This type of inhibition is characterized by non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, between the inhibitor and the enzyme. wikipedia.org Because these bonds are weak, the inhibitor can readily dissociate from the enzyme, allowing the enzyme to regain its activity. wikipedia.orgknyamed.com The duration of action of a reversible inhibitor is dependent on how quickly it is cleared from the body. youtube.com Competitive, non-competitive, and uncompetitive inhibition are all forms of reversible inhibition. teachmephysiology.com

Irreversible Inhibition: In this case, the inhibitor forms a strong, often covalent, bond with the enzyme, leading to its permanent inactivation. knyamed.comyoutube.com The enzyme's activity can only be restored through the synthesis of new enzyme molecules. youtube.com Irreversible inhibitors are often highly reactive and can be useful in studying reaction mechanisms. sigmaaldrich.com Some irreversible inhibitors, known as suicide inhibitors, are initially unreactive but are converted into a highly reactive form by the enzyme's own catalytic mechanism. sigmaaldrich.com

Studies on nordihydroguaiaretic acid (NDGA) and its derivatives suggest that they generally act as reversible inhibitors. figshare.com For instance, NDGA has been shown to be a reversible inhibitor of both α-glucosidase and α-amylase. figshare.com

Allosteric Modulation and Conformational Changes Induced by Compound Binding

Allosteric modulation occurs when a compound binds to an allosteric site on an enzyme, a site distinct from the active site, and induces a conformational change that alters the enzyme's activity. wikipedia.orgnih.gov This modulation can either enhance (positive allosteric modulation) or decrease (negative allosteric modulation) the enzyme's function. nih.gov

Non-competitive inhibition is a form of allosteric regulation where the inhibitor binding to the allosteric site reduces the enzyme's efficacy. nih.gov This binding can cause a conformational change in the enzyme that prevents the conversion of the substrate to product, even though the substrate can still bind to the active site. wikipedia.org

Nordihydroguaiaretic acid (NDGA) has been shown to induce conformational changes in its target enzymes. For example, it has been reported to cause the disassembly of the Golgi apparatus and alter the subcellular localization of the FGFR3 receptor, suggesting that its inhibitory effect may be due to changes in receptor localization and interactions with downstream molecules. nih.gov

Identification and Characterization of Specific Enzymatic Targets

Dimethylnordihydroguaiaretic acid and its parent compound, nordihydroguaiaretic acid (NDGA), have been shown to inhibit a variety of enzymes, with a particular focus on the lipoxygenase family.

Lipoxygenase (LOX) Isoforms and their Differential Inhibition

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce hydroperoxy fatty acids. researchgate.net These products are involved in inflammatory processes. researchgate.net There are several isoforms of LOX, including 5-LOX, 12-LOX, and 15-LOX. nih.govnih.gov

Nordihydroguaiaretic acid (NDGA) is a well-established and potent inhibitor of lipoxygenases. nih.govnih.gov It has been shown to inhibit human 5-lipoxygenase and 15-lipoxygenase. nih.gov The inhibitory effect of NDGA on LOX is a key mechanism behind its anti-inflammatory properties. Studies have also investigated the effects of NDGA and its derivatives on different LOX isoforms. For instance, while NDGA itself is a broad LOX inhibitor, some of its derivatives may exhibit more selective inhibition. nih.gov The inhibition of different LOX isoforms can lead to varying biological effects. For example, inhibition of 12-LOX has been shown to delay the onset of autoimmune diabetes in animal models. nih.gov

The inhibitory activity of compounds against LOX can be quantified by determining their IC50 values. The IC50 of NDGA against soybean 5-lipoxygenase has been reported. researchgate.net The structural features of a molecule can influence its LOX inhibitory potential, with phenolic hydroxyl groups often playing a crucial role. researchgate.net

Investigation of Oxidoreductase and Transferase Activities

The interaction of nordihydroguaiaretic acid (NDGA), the parent compound of Dimethylnordihydroguaiaretic acid, with oxidoreductases and transferases has been a subject of scientific inquiry. Oxidoreductases are enzymes that catalyze oxidation-reduction reactions, playing vital roles in metabolic pathways such as energy production. nih.gov Transferases are enzymes that facilitate the transfer of functional groups from one molecule to another.

Oxidoreductase Modulation: NDGA and its derivatives have been shown to interact with various oxidoreductases. For instance, studies have explored the effects of related compounds on enzymes like lactate (B86563) dehydrogenase (LDHA) and glutamate (B1630785) dehydrogenase (GDH). fraserlab.comnih.govnih.gov Lactate dehydrogenase is a key enzyme in anaerobic glycolysis, while glutamate dehydrogenase is crucial for amino acid metabolism. fraserlab.comnih.gov The inhibition of such enzymes can have significant impacts on cellular metabolism. Human xanthine (B1682287) oxidoreductase (XOR) is another example of a complex oxidoreductase involved in purine (B94841) catabolism and the generation of reactive oxygen species (ROS), making it a target for modulatory compounds. nih.gov

Transferase Modulation: The inhibitory effects of NDGA extend to the transferase enzyme family. A prominent example is the inhibition of the transforming growth factor-β (TGF-β) type I receptor, which is a serine/threonine kinase—a subclass of transferases that transfers phosphate (B84403) groups. nih.gov NDGA has been shown to directly inhibit the kinase activity of this receptor. nih.gov Another class of transferases potentially affected are acyltransferases, which are involved in lipid metabolism by transferring acyl groups, often from acyl-CoA. youtube.com The activity of fatty acid synthase (FASN), a large multi-enzyme complex, involves several transferase activities, including the transfer of acetyl and malonyl groups. google.comyoutube.com

Phosphorylation-Dependent Enzyme Modulation (e.g., Kinases, Phosphatases)

Phosphorylation is a key post-translational modification that regulates the function of numerous enzymes. Dimethylnordihydroguaiaretic acid's parent compound, NDGA, has been identified as a modulator of enzymes whose activity is dependent on their phosphorylation status, particularly protein kinases.

Kinase Inhibition: Research has demonstrated that NDGA can directly inhibit protein kinases. A significant finding is its inhibition of the TGF-β type I receptor, a serine/threonine kinase. nih.gov In both cultured cells and in vitro assays, NDGA was found to suppress the phosphorylation of Smad2, a downstream target of the TGF-β type I receptor. nih.gov This inhibition occurred in a dose-dependent manner, indicating a direct effect on the receptor's kinase activity. nih.gov The studies also noted that structural modifications to NDGA could alter its inhibitory potency, suggesting that derivatives like Dimethylnordihydroguaiaretic acid could have unique inhibitory profiles. nih.gov Furthermore, the mitogen-activated protein kinase (MAPK) pathway, which involves a cascade of kinases including MEK and ERK, has been shown to be affected by inhibitors, leading to downstream effects on protein expression. nih.gov

| Enzyme | Effect of NDGA | Key Findings | Reference |

| TGF-β Type I Receptor (Serine/Threonine Kinase) | Inhibition | Directly inhibits kinase activity, repressing Smad2 phosphorylation. | nih.gov |

| MEK/ERK Pathway (Kinase Cascade) | Indirect Inhibition | Inhibition of the pathway leads to downregulation of P-glycoprotein expression. | nih.gov |

Modulation of Phosphatases: While the primary focus of research has been on kinase inhibition, the regulation of phosphorylation is a balance between kinases and phosphatases. Phosphatases are enzymes that remove phosphate groups from molecules. The modulation of phosphatase activity can also have profound effects on cellular signaling. For instance, the synthesis of fat involves the removal of a phosphate group from phosphatidic acid by a phosphatase to yield diacylglycerol. youtube.com While direct studies on the effect of Dimethylnordihydroguaiaretic acid on specific phosphatases are not detailed in the provided search results, its influence on phosphorylation-dependent pathways suggests that this is a potential area for further investigation.

Potential Impact on Lipid Metabolism Enzymes (e.g., Fatty Acid Synthases, Acyltransferases)

The de novo synthesis of fatty acids is a critical metabolic pathway, particularly in certain pathological conditions. Key enzymes in this pathway have been identified as targets for NDGA and its analogs.

Fatty Acid Synthase (FASN) Inhibition: Fatty acid synthase (FASN) is a multi-enzyme complex responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. google.comnih.gov FASN is a target of interest, and its inhibition by various small molecules has been explored. nih.govresearchgate.net Inhibition of FASN can disrupt the production of lipids necessary for cell growth and signaling. nih.gov This disruption leads to metabolic shifts; for example, the accumulation of the FASN substrate malonyl-CoA can, in turn, inhibit carnitine palmitoyltransferase 1 (CPT-1), an enzyme critical for fatty acid oxidation. youtube.comnih.gov This leads to a downregulation of β-oxidation and a reduction in energy production. nih.gov

Acyltransferase Modulation: Acyltransferases are crucial for lipid metabolism, catalyzing the transfer of acyl groups to a variety of acceptor molecules. youtube.com The synthesis of triglycerides, for example, involves the sequential action of acyltransferases that add fatty acids to a glycerol-3-phosphate backbone. youtube.com The initial step is catalyzed by an acyltransferase that converts glycerol-3-phosphate to lysophosphatidic acid. youtube.com Given that Dimethylnordihydroguaiaretic acid's parent compound, NDGA, is known to interfere with lipid metabolism, it is plausible that it could modulate the activity of various acyltransferases, thereby affecting the synthesis of complex lipids. nih.gov

Structural Basis of Enzyme-Inhibitor Interactions

Understanding how a compound like Dimethylnordihydroguaiaretic acid binds to and inhibits an enzyme requires detailed structural and computational analysis. These methods provide insights into the molecular interactions that govern the inhibitor's potency and selectivity.

High-Resolution Structural Biology of Enzyme-Compound Complexes (e.g., X-ray Crystallography, Cryo-EM)

High-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable for elucidating the three-dimensional structure of enzyme-inhibitor complexes at an atomic level. biologiachile.clresearchgate.net These methods allow researchers to directly visualize how an inhibitor fits into the active site or an allosteric site of an enzyme, revealing the precise orientation and conformation of the bound molecule. biologiachile.clnih.gov

X-ray crystallography has been used to determine the structures of numerous enzymes, providing detailed views of their active sites and how they interact with substrates and inhibitors. biologiachile.clnih.gov For instance, crystallographic studies of enzyme-inhibitor complexes can identify the key amino acid residues that form hydrogen bonds or van der Waals interactions with the inhibitor. nih.gov

Cryo-EM has emerged as a powerful technique for determining the structures of large, flexible, or membrane-bound protein complexes that are often challenging to crystallize. fraserlab.comnih.govnih.govresearchgate.net Near-atomic resolution cryo-EM structures can reveal how small-molecule inhibitors bind to complex enzymes like glutamate dehydrogenase and induce conformational changes. fraserlab.comnih.gov

While these techniques are powerful, specific high-resolution structural data for Dimethylnordihydroguaiaretic acid complexed with an enzyme were not found in the provided search results. Such studies would be crucial to definitively map its binding mode and guide the design of more potent and selective derivatives.

Computational Docking and Molecular Dynamics Simulations of Binding Pockets

In the absence of experimental structures, or to complement them, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. dovepress.com These in silico techniques predict how a ligand interacts with a protein's binding pocket and assess the stability of the complex. nih.gov

Molecular Docking: Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov The process involves sampling a large number of possible conformations of the ligand within the enzyme's active site and scoring them based on their predicted binding affinity. nih.gov Docking studies can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the enzyme. nih.gov For example, docking simulations have been used to study how various inhibitors bind to the active site of enzymes like protein disulfide isomerase and Cytochrome P450 3A4. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the enzyme-inhibitor complex over time, allowing researchers to assess its stability and flexibility. nih.gov Starting from a docked pose, an MD simulation calculates the trajectory of atoms and molecules, providing insights into conformational changes that may occur upon inhibitor binding. dovepress.com These simulations can also be used to calculate binding free energies, which provide a quantitative measure of binding affinity and can help rank different inhibitors. nih.govresearchgate.net For instance, MD simulations have been used to probe the binding of inhibitors to CYP3A4, revealing important binding site residues and calculating binding energies using methods like MM/PBSA and MM/GBSA. nih.gov

| Computational Method | Application | Key Insights Provided | Reference |

| Molecular Docking | Predicts binding pose of a ligand in an enzyme's active site. | Identifies potential key interacting residues and preferred ligand conformation. | nih.govnih.govnih.gov |

| Molecular Dynamics (MD) | Simulates the movement of the enzyme-ligand complex over time. | Assesses stability of binding, reveals conformational changes, allows for binding free energy calculations. | dovepress.comnih.govnih.govmdpi.com |

Mutagenesis Studies for Key Binding Residues and Interaction Hotspots

To experimentally validate the importance of specific amino acid residues identified through structural or computational studies, site-directed mutagenesis is often used. biologiachile.cl This technique involves changing specific amino acids within the enzyme's binding site and then measuring the effect of this mutation on inhibitor binding and enzyme activity.

If a mutation of a specific residue to another (e.g., alanine) significantly reduces the binding affinity or inhibitory effect of the compound, it provides strong evidence that this residue is a key interaction hotspot. nih.gov For example, mutagenesis studies combined with X-ray crystallography have been used to probe the roles of active site residues like Asp17 in 4-hydroxybenzoyl-CoA thioesterase, helping to elucidate the enzyme's reaction mechanism. nih.gov Such studies are essential for confirming the functional relevance of specific contacts in an enzyme-inhibitor complex and for building a comprehensive understanding of the mechanism of inhibition.

Cellular and Molecular Mechanisms of Action of Dimethylnordihydroguaiarate Acid

Modulation of Intracellular Signaling Transduction Pathways

The compound's ability to influence cell behavior is largely rooted in its capacity to alter key signaling cascades. By targeting specific kinases and transcription factors, it can redirect cellular responses to external and internal stimuli, thereby affecting proliferation, survival, and inflammatory reactions.

The Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling modules that translate extracellular signals into cellular responses, including proliferation, differentiation, and stress responses. The family includes three major cascades: the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Research demonstrates that NDGA can modulate these pathways in a context-dependent manner.

In murine pro-B lymphocyte (FL5.12) cells, treatment with NDGA leads to an increase in the phosphorylation and activation of ERK, JNK, and p38. nih.gov However, their roles in mediating the compound's effects differ. Inhibition of the p38 pathway partially protected cells from NDGA-induced apoptosis, suggesting p38 activation contributes to this cell death process. nih.gov Conversely, inhibiting ERK activation did not prevent apoptosis. nih.gov In a separate study involving rat cortical neurons, NDGA was shown to prevent apoptosis by reducing the phosphorylation of JNK and its downstream target, c-JUN. frontiersin.org The effects can be highly specific to the cell type and stimulus, as one study in osteoclast precursors found that NDGA suppressed ERK activation while having no effect on p38 or JNK. nih.gov This modulation is often a downstream consequence of the compound's effect on upstream receptors; for instance, NDGA inhibits MAPK signaling that is downstream of activated Fibroblast Growth Factor Receptor 3 (FGFR3). nih.gov

| Cell Line/Model | Compound | MAPK Pathway | Observed Effect | Downstream Consequence | Reference |

| FL5.12 (Murine pro-B lymphocytes) | NDGA | ERK, JNK, p38 | Increased phosphorylation (activation) | p38 activation contributes to apoptosis; ERK activation is not involved in apoptosis. | nih.gov |

| Rat Cortical Neurons (in vitro) | NDGA | JNK | Reduced phosphorylation of JNK and c-JUN | Prevention of neuronal apoptosis | frontiersin.org |

| Osteoclast Precursors (murine) | NDGA | ERK, p38, JNK | Suppressed ERK activation; no effect on p38 or JNK | Inhibition of osteoclastogenesis | nih.gov |

| HEK293 cells expressing FGFR3 | NDGA | MAPK | Inhibition of MAPK activation | Blockade of FGFR3-mediated signals | nih.gov |

| Neuroblastoma Cells | NDGA | ERK | Disruption of IGF-I-activated ERK signaling | Inhibition of mitogenesis | frontiersin.org |

The PI3K/AKT signaling pathway is a primary regulator of cell survival, growth, and metabolism. foodandnutritionresearch.netmdpi.com Its activation promotes cell survival by inhibiting apoptotic proteins. NDGA and its derivatives are potent inhibitors of this pro-survival pathway.

In human neuroblastoma cells, NDGA causes a dose-dependent inhibition of Insulin-like Growth Factor (IGF)-stimulated AKT phosphorylation. nih.gov Since AKT activation is a key mechanism by which IGFs promote neuroblastoma cell survival, this inhibition disrupts critical survival signals and can lead to apoptosis. nih.gov Similarly, the derivative Tetra-O-methyl nordihydroguaiaretic acid (also known as M4N) has been shown to significantly inhibit the phosphorylation of AKT in OCI-AML3 leukemia cells. nih.gov High concentrations of NDGA generally disrupt the activation of the PI3K/AKT pathway, an effect that is central to its anti-proliferative and pro-apoptotic activity in various cancer models. frontiersin.orgnih.gov

| Cell Line/Model | Compound | Pathway Target | Observed Effect | Downstream Consequence | Reference |

| SH-SY5Y & SHEP (Neuroblastoma) | NDGA | AKT | Dose-dependent inhibition of IGF-stimulated AKT phosphorylation | Disruption of survival signals, increased caspase-3 activation | nih.gov |

| OCI-AML3 (Leukemia) | M4N (Terameprocol) | AKT | Significant inhibition of AKT phosphorylation | Inhibition of cell growth and induction of cell death | nih.gov |

| Various Cancer Cells | NDGA | PI3K/AKT Pathway | Disruption of pathway activation at high concentrations | Inhibition of cell survival and proliferation | frontiersin.org |

Nuclear Factor-kappa B (NF-κB) is a master transcription factor that orchestrates inflammatory and stress responses by controlling the expression of numerous pro-inflammatory cytokines, chemokines, and cell adhesion molecules. nih.govnih.gov The methylated derivative of NDGA, Terameprocol, is a potent inhibitor of NF-κB signaling. nih.govnih.gov

Studies using macrophage cell lines show that Terameprocol suppresses the production of inflammatory mediators. nih.gov Its mechanism is highly specific: it prevents the NF-κB protein RelA from binding to its target DNA sites on the promoters of key inflammatory genes, such as TNF-α and MCP-1/CCL2. nih.govnih.gov Notably, this inhibition of DNA binding occurs without affecting the degradation of the NF-κB inhibitor, IκB-α, or the subsequent translocation of NF-κB into the nucleus. nih.gov This indicates that Terameprocol acts downstream within the nucleus to block the transcriptional activity of NF-κB, thereby exerting its anti-inflammatory effects. nih.gov

| Cell Line/Model | Compound | Pathway Target | Observed Effect | Downstream Consequence | Reference |

| RAW 264.7 (Macrophages) | Terameprocol | NF-κB (RelA) | Inhibits RelA binding to gene promoters | Suppression of TNF-α and MCP-1/CCL2 transcription | nih.govnih.gov |

| HEK293 expressing TLRs | Terameprocol | NF-κB | Strong inhibition of NF-κB-dependent reporter gene transcription | Broad inhibition of TLR-mediated inflammatory signaling | nih.gov |

Receptor tyrosine kinases (RTKs) are cell surface receptors that, upon binding to growth factors, activate intracellular signaling pathways controlling cell proliferation, differentiation, and survival. Aberrant RTK activity is a common feature of cancer. NDGA has been identified as a direct inhibitor of several important RTKs.

Research has shown that NDGA inhibits the Insulin-like Growth Factor-I Receptor (IGF-1R) and the c-erbB2/HER2/neu receptor. nih.govselleckchem.com Furthermore, it effectively inhibits the autophosphorylation of Fibroblast Growth Factor Receptor 3 (FGFR3) in multiple myeloma cells, blocking its downstream signaling. nih.gov Beyond the tyrosine kinase family, NDGA also inhibits the Transforming Growth Factor-beta (TGF-β) type I receptor, which is a serine/threonine kinase receptor. nih.gov This inhibition represses the phosphorylation of the downstream effector Smad2 and subsequent transcriptional activation, providing another mechanism by which NDGA can control cell growth and proliferation. nih.gov

| Receptor Target | Compound | Cell Line/Model | Observed Effect | Downstream Consequence | Reference |

| FGFR3 | NDGA | HEK293, Multiple Myeloma cells | Inhibition of receptor autophosphorylation | Decreased MAPK activation, increased apoptosis | nih.gov |

| TGF-β Type I Receptor | NDGA | 293 FT cells | Inhibition of receptor-mediated Smad2 phosphorylation | Repression of downstream transcriptional activation | nih.gov |

| IGF-1R, HER2/neu | NDGA | Breast Cancer, Neuroblastoma cells | Direct inhibition of receptor activation | Decreased cellular proliferation and survival | nih.govnih.govselleckchem.com |

Induction of Apoptosis and Regulation of Cell Fate

Apoptosis, or programmed cell death, is an essential physiological process for removing unwanted or damaged cells. A primary mechanism by which NDGA and its derivatives exert their anti-cancer effects is through the direct induction of apoptosis.

The intrinsic pathway of apoptosis is centered on the mitochondria. In response to cellular stress, the mitochondrial outer membrane becomes permeabilized, leading to the release of key pro-apoptotic factors into the cytosol, most notably cytochrome c. nih.govberkeley.edu Once in the cytosol, cytochrome c binds to the protein Apaf-1, triggering the assembly of a multi-protein complex called the apoptosome. researchgate.net This complex then recruits and activates an initiator caspase, caspase-9, which in turn cleaves and activates executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell. berkeley.eduresearchgate.net

NDGA treatment has been shown to trigger this cascade in multiple cancer cell lines. nih.govnih.gov Studies demonstrate that NDGA induces the release of cytochrome c from the mitochondria, which is a critical initiating step. nih.gov The subsequent activation of caspase-3 has been confirmed in various cell types, including neuroblastoma and pancreatic cancer cells. nih.govnih.gov The process appears to be linked to oxidative stress, as the antioxidant N-acetylcysteine (NAC) can inhibit both cytochrome c release and caspase-3 activation induced by NDGA. nih.gov While this mitochondrial pathway is a primary mechanism, the derivative Terameprocol has also been shown to sensitize cancer cells to other death signals, such as radiation, leading to increased apoptosis. nih.gov

| Cell Line/Model | Compound | Key Event | Mechanism | Consequence | Reference |

| FL5.12 (Murine pro-B lymphocytes) | NDGA | Cytochrome c release | Mediated by oxidative stress | Activation of caspase-3 and apoptosis | nih.gov |

| SH-SY5Y (Neuroblastoma) | NDGA | Caspase-3 activation | Occurs following disruption of Akt survival signaling | Apoptosis | nih.gov |

| SW 850 (Pancreatic Cancer) | NDGA | DNA fragmentation | General induction of apoptosis | Cell Death | nih.gov |

| HCC2429 (Lung Cancer) | Terameprocol | Increased apoptosis | Sensitization to radiation | Enhanced cell killing | nih.gov |

Modulation of Pro- and Anti-apoptotic Protein Expression (e.g., Bcl-2 Family)

Dimethylnordihydroguaiaretic acid (NDGA) influences cell survival by modulating the pathways of apoptosis, a form of programmed cell death. A critical control point in this process is the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) that prevent cell death, and pro-apoptotic members (like Bax and Bak) that initiate it. The balance between these opposing factions determines a cell's fate.

NDGA-induced apoptosis is linked to the mitochondrial or intrinsic pathway of apoptosis, which is directly governed by the Bcl-2 family. Evidence suggests that in certain cell types, particularly cancer cells, NDGA treatment leads to mitochondrial depolarization and the release of cytochrome c from the mitochondria into the cytosol. This event is a point of no return in the apoptotic cascade and is tightly regulated by Bcl-2 proteins. The release of cytochrome c is typically a consequence of the activation and oligomerization of pro-apoptotic proteins Bax and Bak, which form pores in the outer mitochondrial membrane. This action is restrained by anti-apoptotic Bcl-2 proteins. Therefore, the ability of NDGA to trigger cytochrome c release indicates its capacity to shift the balance in favor of pro-apoptotic Bcl-2 family activities, effectively disrupting the protective function of anti-apoptotic members and committing the cell to apoptosis.

Cell Cycle Arrest and Cyclin/Cyclin-Dependent Kinase (CDK) Regulation (e.g., Cyclin D1)

The progression of a cell through its life cycle is a tightly regulated process orchestrated by cyclins and their partner cyclin-dependent kinases (CDKs). The transition from the G1 (first gap) phase to the S (synthesis) phase is a critical checkpoint, and a key regulator of this transition is the Cyclin D1/CDK4/6 complex. nordiqc.orgnih.govyoutube.com Overexpression of Cyclin D1 is a common feature in many cancers, driving uncontrolled cell proliferation. nordiqc.orgnih.gov

Research has demonstrated that NDGA can halt this uncontrolled proliferation by directly targeting this machinery. Specifically, in studies on human pancreatic and cervical cancer cells, NDGA was found to selectively inhibit the expression of Cyclin D1. nih.gov The reduction in Cyclin D1 levels prevents the formation of active Cyclin D1/CDK4/6 complexes. Without these active complexes, the retinoblastoma protein (pRb) remains in its active, hypophosphorylated state, where it binds to and sequesters the E2F transcription factor. nih.govnih.gov This prevents E2F from activating the transcription of genes necessary for S-phase entry, leading to an arrest of the cell cycle in the G1 phase. This mechanism represents a crucial aspect of NDGA's anti-proliferative effects.

| Target Protein | Observed Effect of NDGA | Consequence | Reference |

| Cyclin D1 | Selective inhibition of expression | G1 phase cell cycle arrest | nih.gov |

Anoikis-like Apoptosis Mechanisms and Cellular Adhesion Dynamics

Normal cells require attachment to the extracellular matrix (ECM) for survival, a phenomenon known as anchorage-dependence. The loss of this attachment triggers a specific type of apoptosis called anoikis, which is essential for preventing displaced cells from colonizing inappropriate locations. um.es Cancer cells, particularly those that metastasize, must develop resistance to anoikis. NDGA has been shown to re-sensitize cancer cells to this crucial cell death program by disrupting the cellular structures and signaling pathways involved in cell adhesion.

Studies reveal that NDGA induces anoikis-like apoptosis by disrupting the filamentous actin cytoskeleton. nih.govum.es The actin cytoskeleton is integral to maintaining cell shape, adhesion, and migration. Its disruption by NDGA is associated with the activation of stress-activated protein kinases (SAPKs) like Jun-NH2-terminal kinase (JNK), which are known to promote anoikis. nih.govum.es

Furthermore, NDGA directly impacts cellular adhesion dynamics. In prostate cancer cells, NDGA treatment leads to attenuated cell adhesion to the ECM and inhibits focal adhesion kinase (FAK) signaling. bohrium.comnih.gov FAK is a central component of focal adhesions—the protein complexes that link the actin cytoskeleton to the ECM—and a critical mediator of survival signals originating from cell-matrix interactions. mdpi.com By inhibiting FAK signaling, NDGA effectively cuts off these pro-survival signals, making the cells susceptible to anoikis. bohrium.comnih.gov

| Cellular Process/Component | Effect of NDGA | Molecular Consequence | Reference |

| Actin Cytoskeleton | Disruption of filamentous actin | Activation of JNK and p38 stress kinases | nih.govum.es |

| Cellular Adhesion | Attenuated adhesion to Extracellular Matrix (ECM) | Reduced survival signaling | bohrium.comnih.gov |

| Focal Adhesion Signaling | Inhibition of Focal Adhesion Kinase (FAK) signaling | Induction of anoikis-like apoptosis | bohrium.comnih.gov |

Impact on Cellular Bioenergetics and Metabolic Fluxes

Mitochondrial Function, Membrane Potential, and ATP Production

Mitochondria are the powerhouses of the cell, responsible for generating the majority of cellular ATP through oxidative phosphorylation. This process is dependent on the mitochondrial membrane potential (ΔΨm), an electrochemical gradient across the inner mitochondrial membrane. physiology.org The effect of NDGA on mitochondrial function is context-dependent, exhibiting both protective and disruptive actions depending on the cell type and conditions.

In the context of neuroprotection, NDGA has demonstrated beneficial effects. In cultured neurons subjected to oxidative stress, NDGA treatment helped preserve mitochondrial function by improving ATP generation and maintaining normal mitochondrial morphology. physiology.org It was also shown to restore the mitochondrial membrane potential in the striatum of a mouse model for Huntington's disease. physiology.org

Conversely, in the context of cancer therapy, NDGA can induce mitochondrial dysfunction to promote apoptosis. In murine pro-B lymphocytes, NDGA-induced apoptosis involves mitochondrial depolarization, indicating a loss of the mitochondrial membrane potential. This collapse of the membrane potential is a key event in the intrinsic apoptotic pathway, often leading to the cessation of ATP synthesis and the release of pro-apoptotic factors.

Regulation of Oxidative Stress Responses and Endogenous Antioxidant Systems

NDGA is a potent antioxidant, a property conferred by the two catechol rings in its structure. nih.gov It can directly scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. nih.gov Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to neutralize them with antioxidant defenses. This stress can damage lipids, proteins, and DNA, contributing to various pathologies.

The antioxidant activity of NDGA involves several mechanisms. Firstly, it acts as a direct free radical scavenger. Secondly, it is a well-known inhibitor of lipoxygenase (LOX) enzymes, which prevents the formation of lipid hydroperoxides that can decompose into damaging free radicals. nih.gov Thirdly, NDGA has been shown to activate endogenous antioxidant responses. This includes the potential activation of transcription factors like NRF2, which controls the expression of a suite of antioxidant and detoxification enzymes. nih.gov Studies in human monocytes have shown that NDGA can attenuate ROS production and prevent cell death under conditions of severe oxidative stress. mdpi.com

Influence on Lipid Biosynthesis and Catabolism Pathways

NDGA significantly influences cellular lipid metabolism, promoting a shift away from lipid storage and towards lipid breakdown. It exerts this control by regulating key transcription factors and enzymes involved in both the synthesis (anabolism) and breakdown (catabolism) of lipids.

NDGA has been reported to inhibit lipid biosynthesis. nih.govbiorxiv.org One mechanism for this is its ability to inhibit the Sterol Regulatory Element-Binding Protein (SREBP) pathway. biorxiv.orgasm.org SREBPs are master transcriptional regulators of genes involved in the synthesis of cholesterol and fatty acids. asm.org By inhibiting this pathway, NDGA reduces the cell's capacity to produce new lipids.

Concurrently, NDGA enhances the catabolism of fatty acids. Microarray analyses have shown that NDGA treatment upregulates genes involved in fatty acid catabolism. physiology.org A key mechanism for this effect is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that functions as a major regulator of lipid catabolism, particularly fatty acid oxidation in the liver. physiology.orgnih.gov NDGA treatment increases both the mRNA and protein levels of PPARα and enhances its transcriptional activity. physiology.orgnih.gov The importance of this pathway is highlighted by the finding that reducing PPARα expression abrogates the stimulatory effect of NDGA on fatty acid catabolism. physiology.orgnih.gov

| Metabolic Pathway | Key Molecular Target | Effect of NDGA | Overall Metabolic Outcome | Reference |

| Lipid Biosynthesis | SREBP Pathway | Inhibition | Decreased synthesis of fatty acids and cholesterol | biorxiv.orgasm.org |

| Lipid Catabolism | PPARα | Upregulation and Activation | Enhanced fatty acid oxidation | physiology.orgnih.gov |

| Lipid Biosynthesis | Prolactin-induced synthesis | Abolished | Decreased lipid synthesis in mammary explants | nih.gov |

Influence on Cytoskeletal Architecture and Cellular Dynamics

The cytoskeleton, a complex network of protein filaments, is crucial for maintaining cell shape, enabling movement, and organizing intracellular components. Emerging evidence suggests that nordihydroguaiaretic acid (NDGA) can significantly impact the architecture and dynamics of the cytoskeleton.

Research indicates that NDGA has a disruptive effect on the actin cytoskeleton. Studies have shown that treatment with NDGA can lead to the breakdown of the actin filament network. This effect has been observed in various cell types and is thought to contribute to the compound's broader biological activities, including its impact on cell adhesion and motility. The disruption of the actin cytoskeleton is a key mechanism through which NDGA may exert its anti-proliferative and anti-metastatic effects. selleckchem.com

NDGA has been identified as a novel microtubule-stabilizing agent, although its mechanism of action differs from that of other well-known stabilizers like paclitaxel (B517696). nih.gov While paclitaxel induces the formation of microtubule bundles, NDGA protects microtubules from depolymerization without causing this bundling effect. nih.gov This stabilization of microtubules can interfere with their dynamic instability, a critical process for cell division and migration.

Furthermore, NDGA has been shown to impair the migration of cancer cells. nih.govmdpi.comnih.gov This inhibition of cell motility is linked to its effects on the cytoskeleton and the suppression of molecules like neuropilin 1, which is involved in cell-matrix adhesion and motility. nih.govfrontiersin.org The modulation of microtubule dynamics and the resulting impact on cell movement are significant aspects of NDGA's potential therapeutic profile.

| Cellular Process | Effect of Nordihydroguaiaretic Acid (NDGA) | Key Findings | References |

| Actin Cytoskeleton | Disrupts actin filaments | Leads to the breakdown of the actin network. | selleckchem.com |

| Microtubule Dynamics | Stabilizes microtubules | Protects against depolymerization without forming bundles. | nih.gov |

| Cell Motility | Impairs cell migration | Suppresses the movement of cancer cells. | nih.govmdpi.comnih.gov |

Neurobiological and Pain Signaling Mechanisms

NDGA also exhibits significant activity within the nervous system, influencing various signaling pathways involved in neurobiology and pain.

Studies have demonstrated that NDGA can modulate the activity of several types of ion channels. Specifically, it has been found to inhibit voltage-gated potassium (K+) and calcium (Ca2+) channels in a concentration-dependent manner. nih.gov Research on rat dorsal root ganglion neurons has also shown that NDGA reversibly inhibits both tetrodotoxin-sensitive and tetrodotoxin-resistant sodium (Na+) currents. nih.gov Conversely, NDGA has been observed to activate large-conductance Ca2+-activated K+ channels. nih.gov While direct evidence of its effects on Acid-Sensing Ion Channels (ASICs) and Transient Receptor Potential (TRP) channels is not yet established, its known impact on other crucial ion channels suggests a broad modulatory role in neuronal excitability and pain signaling.

| Ion Channel Type | Effect of Nordihydroguaiaretic Acid (NDGA) | References |

| Voltage-gated K+ channels | Inhibition | nih.gov |

| Voltage-gated Ca2+ channels | Inhibition | nih.gov |

| Voltage-gated Na+ channels | Inhibition | nih.gov |

| Large-conductance Ca2+-activated K+ channels | Activation | nih.gov |

NDGA has been shown to influence neurotransmitter systems, particularly the glutamate (B1630785) system. It can attenuate the neurotoxicity induced by the overactivation of N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptors. nih.gov Interestingly, this protective effect does not stem from a direct blockade of the NMDA receptor itself. nih.gov Instead, NDGA appears to act at downstream points in the excitotoxic cascade. nih.gov Furthermore, NDGA has been found to enhance the uptake of glutamate, which would reduce its concentration in the synapse and thereby limit excitotoxicity. alzdiscovery.orgnih.gov There is currently a lack of specific research on the direct effects of NDGA on serotonin (B10506) receptors.

The anti-inflammatory properties of NDGA extend to the central nervous system, where it can modulate the activity of glial cells and neuroinflammatory pathways. frontiersin.orgresearchgate.netgreenmedinfo.com Research has shown that NDGA can induce death in cultured astroglia, a process linked to the depletion of glutathione, a key antioxidant. nih.gov In the context of glioma, a type of brain tumor, NDGA has been observed to inhibit growth and induce differentiation in glioma cell lines. nih.govmdpi.com By limiting neuroinflammation, NDGA may offer protective effects in conditions where inflammation contributes to neuronal damage. frontiersin.org

Mechanisms of Peripheral and Central Sensitization in Nociception

Dimethylnordihydroguaiaretic acid, a derivative of the naturally occurring lignan (B3055560) nordihydroguaiaretic acid (NDGA), has demonstrated potential in modulating the complex processes of peripheral and central sensitization that underlie persistent pain states. Its mechanisms of action appear to be primarily rooted in its significant anti-inflammatory properties, which interfere with the production of key signaling molecules that drive neuronal hyperexcitability in both the peripheral and central nervous systems.

Peripheral Sensitization

Peripheral sensitization is a phenomenon characterized by a reduction in the activation threshold and an increase in the responsiveness of peripheral nociceptors at the site of tissue injury. frontiersin.org This process is largely driven by an "inflammatory soup" of mediators released by damaged cells and infiltrating immune cells. researchgate.net Key components of this soup include prostaglandins, bradykinin, and various cytokines and chemokines.

Research into the effects of Dimethylnordihydroguaiaretic acid, also known as Terameprocol (TMP), has revealed its capacity to potently inhibit the production of prostaglandins. frontiersin.org Prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2), are pivotal in sensitizing nociceptors by lowering their activation threshold. Dimethylnordihydroguaiaretic acid achieves this by downregulating the expression of cyclooxygenase-2 (COX-2), the inducible enzyme responsible for prostaglandin synthesis during inflammation. frontiersin.org Studies have shown that Dimethylnordihydroguaiaretic acid can reduce the levels of COX-2 mRNA and protein, thereby diminishing the production of prostaglandins. frontiersin.org

Furthermore, the parent compound, nordihydroguaiaretic acid (NDGA), is a known inhibitor of lipoxygenase (LOX) pathways. frontiersin.org The LOX pathways produce another class of inflammatory mediators, leukotrienes and hydroxy fatty acids, which also contribute to peripheral sensitization. By inhibiting these enzymatic pathways, Dimethylnordihydroguaiaretic acid can reduce the local concentration of inflammatory mediators that act on nociceptor terminals.

A critical aspect of peripheral sensitization involves the transient receptor potential (TRP) channels, particularly TRPV1, which are expressed on nociceptive nerve endings. nih.gov Inflammatory mediators can sensitize TRPV1, lowering its activation temperature to the physiological range and making it responsive to normally innocuous stimuli. nih.gov While direct studies on Dimethylnordihydroguaiaretic acid's interaction with TRPV1 are limited, research on its parent compound NDGA provides valuable insights. NDGA has been shown to reduce thermal hyperalgesia and mechanical allodynia in models of inflammatory pain. nih.gov This effect is associated with a reduction in the levels of oxidized linoleic acid metabolites, such as 9- and 13-hydroxyoctadecadienoic acid (HODEs), which are endogenous activators of TRPV1. nih.govnih.gov By mitigating the production of these sensitizing molecules, Dimethylnordihydroguaiaretic acid likely contributes to the attenuation of peripheral sensitization.

Table 1: Research Findings on the Effects of Nordihydroguaiaretic Acid (NDGA) in Pain Models

| Study Focus | Model System | Key Findings | Implication for Sensitization | Reference |

| Inflammatory Pain | Carrageenan-induced paw edema in rats | NDGA reduced tactile allodynia. | Attenuation of peripheral and potentially central sensitization. | nih.gov |

| NGF-Induced Pain | Injection of Nerve Growth Factor (NGF) in mice | Peripheral and central administration of NDGA reversed thermal hyperalgesia. | Inhibition of peripheral and central sensitization mechanisms. | nih.gov |

| Inflammatory Hyperalgesia | Carrageenan-induced inflammation in rats | Intrathecal NDGA prevented the increase in spinal hepoxilin A3, a 12-LOX metabolite. | Suggests a role in modulating central sensitization by reducing pronociceptive lipid mediators. | pnas.org |

| Spinal Cord Sensitization | Depolarized spinal cord slices from rats | NDGA can block the production of oxidized linoleic acid metabolites (HODEs) that activate TRPV1. | Implies a mechanism for reducing central sensitization at the spinal level. | nih.gov |

Central Sensitization

Central sensitization refers to an enhancement in the function of neurons and circuits within the central nervous system, particularly in the dorsal horn of the spinal cord, in response to nociceptive input. frontiersin.org This leads to pain hypersensitivity that can spread beyond the initial site of injury and the persistence of pain long after the initial injury has healed. frontiersin.org Key mechanisms of central sensitization include increased synaptic efficacy, reduced inhibition, and the activation of glial cells. frontiersin.org

The potential role of Dimethylnordihydroguaiaretic acid in modulating central sensitization is less direct but can be inferred from the actions of its parent compound, NDGA, on spinal cord processes. The "inflammatory soup" that drives peripheral sensitization also has consequences in the central nervous system. The persistent barrage of signals from sensitized peripheral nociceptors triggers a cascade of events in the dorsal horn.

One of the critical findings is that intrathecal administration of NDGA can attenuate inflammatory hyperalgesia. pnas.org This suggests a direct action within the spinal cord to dampen nociceptive signaling. Research has shown that peripheral inflammation leads to an increase in the spinal levels of bioactive lipids, including metabolites from the 12-lipoxygenase (12-LOX) pathway, such as hepoxilin A3. pnas.org These lipid mediators can directly activate TRPV1 and TRPA1 receptors on the central terminals of primary afferent fibers and on dorsal horn neurons, contributing to the maintenance of central sensitization. pnas.org By inhibiting LOX pathways, Dimethylnordihydroguaiaretic acid could potentially reduce the spinal production of these pronociceptive lipids, thereby mitigating central hyperexcitability.

Furthermore, the activation of spinal TRPV1 by endogenous ligands, such as oxidized linoleic acid metabolites, is implicated in central sensitization, leading to both thermal and mechanical allodynia. nih.gov Studies have demonstrated that blocking the production of these substances with antioxidants can have antiallodynic effects when administered intrathecally. nih.gov Given that NDGA can reduce the levels of these oxidized lipids, it is plausible that Dimethylnordihydroguaiaretic acid exerts a similar effect in the spinal cord, thus contributing to the reduction of central sensitization.

While direct evidence on the effect of Dimethylnordihydroguaiaretic acid on N-methyl-D-aspartate (NMDA) receptor activity or glial cell activation in the context of pain is currently lacking, its ability to suppress the production of inflammatory mediators that are known to contribute to these central processes suggests a potential indirect modulatory role.

Preclinical Research Models for Dimethylnordihydroguaiarate Acid: Validation and Elucidation

In Vitro Cellular Models for Mechanistic Elucidation

In vitro models are fundamental in preclinical research for providing a controlled environment to dissect the molecular mechanisms of a drug candidate. For Dimethylnordihydroguaiaretic acid, these models have been crucial in establishing its activity as a site-specific transcription inhibitor.

The primary application of Dimethylnordihydroguaiaretic acid has been investigated in oncology, utilizing a variety of human cancer cell lines to study its effects on cell proliferation, cell cycle, and apoptosis. Research has demonstrated that the compound exhibits concentration-dependent inhibition of cancer cell growth across different tumor types. researchgate.net

Studies have shown that Terameprocol treatment leads to the downregulation of Sp1-target genes, including survivin, a key inhibitor of apoptosis protein (IAP). nih.govnih.gov This disruption of critical cell survival pathways can lead to growth arrest and programmed cell death. For instance, in non-small cell lung carcinoma (NSCLC) cell lines HCC2429 and H460, Terameprocol was shown to decrease survivin transcription and protein expression. nih.govnih.gov While this did not uniformly lead to a direct increase in apoptosis on its own, it significantly enhanced the sensitivity of these cells to radiation, a key therapeutic modality in cancer treatment. nih.govnih.gov In the HCC2429 cell line, the combination of Terameprocol and radiation resulted in a marked increase in apoptosis. nih.gov Other studies have confirmed its ability to inhibit the proliferation of cervical cancer cell lines such as HeLa and C33A. researchgate.net Preclinical reviews also note its activity in models of liver, prostate, colorectal, and breast cancer. researchgate.net

Below is an interactive table summarizing the findings in various cancer cell lines.

| Cell Line | Cancer Type | Key Research Findings |

| HeLa, C33A | Cervical Cancer | Demonstrated concentration-dependent inhibition of cell proliferation. researchgate.net |

| HCC2429 | Non-Small Cell Lung Carcinoma (NSCLC) | Decreased survivin expression; induced significant radiosensitization; enhanced apoptosis when combined with radiation. nih.govnih.gov |

| H460 | Non-Small Cell Lung Carcinoma (NSCLC) | Decreased survivin expression; induced significant radiosensitization. nih.govnih.gov |

| SW-780 | Bladder Cancer | Used in xenograft models to demonstrate in vivo tumor growth inhibition. researchgate.net |

The tumor microenvironment is a complex ecosystem that includes various immune cells which can either suppress or promote tumor growth. While the immunomodulatory effects of new therapeutic agents are a critical area of investigation, the bulk of published preclinical research on Dimethylnordihydroguaiaretic acid has focused on its direct cytotoxic and cytostatic effects on tumor cells through transcription inhibition. researchgate.netnih.gov